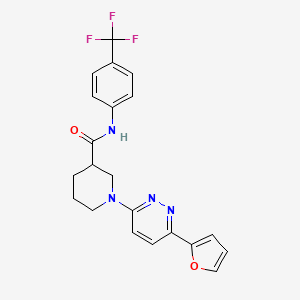

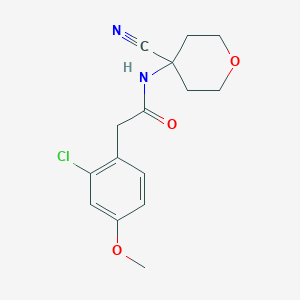

![molecular formula C16H19N3O5 B3004833 Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-70-2](/img/structure/B3004833.png)

Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule .Aplicaciones Científicas De Investigación

Fluorescent Probes for Bioimaging

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant photophysical properties . They serve as excellent fluorescent probes for bioimaging due to their high fluorescence quantum yields and stability. These properties make them suitable for studying the dynamics of intracellular processes and visualizing biological interactions at the molecular level.

Chemosensors

The structural features of Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate allow it to act as a chemosensor . Its ability to bind with specific ions or molecules makes it a strategic compound for detecting environmental pollutants or monitoring chemical reactions.

Organic Light-Emitting Devices (OLEDs)

Due to their tunable photophysical properties, these compounds can be used in the development of OLEDs . The electron-donating groups at specific positions enhance absorption and emission behaviors, which are crucial for the efficiency of OLEDs.

Antitumor Agents

Pyrazolo[1,5-a]pyrimidines have been identified as potential antitumor scaffolds . Their ability to inhibit certain enzymes makes them promising candidates for drug design and cancer therapy. The Ethyl 5-(4-ethoxy-4-oxobutanamido) derivative could be explored for its anticancer potential.

Enzymatic Inhibitory Activity

The compound’s core structure is conducive to enzymatic inhibitory activity . This makes it valuable for pharmaceutical research, particularly in the design of drugs that target specific enzymes related to diseases.

Material Science

In material science, the compound’s photophysical properties can be exploited to create new materials with desired optical characteristics . Its solid-state emission intensities and stability under continuous excitation make it a candidate for advanced material applications.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

This could potentially lead to inhibition of cell growth and proliferation .

Biochemical Pathways

Given its potential role as a purine antimetabolite, it may affect pathways involving dna and rna synthesis, potentially leading to cell cycle arrest and apoptosis .

Result of Action

As a potential purine antimetabolite, it may inhibit cell growth and proliferation, potentially leading to cell death .

Propiedades

IUPAC Name |

ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-3-23-15(21)6-5-14(20)18-11-7-8-19-13(9-11)12(10-17-19)16(22)24-4-2/h7-10H,3-6H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRAJECNMZDKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

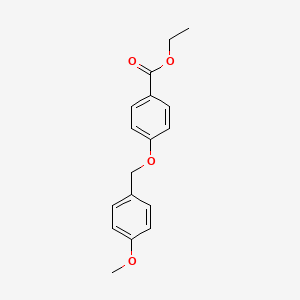

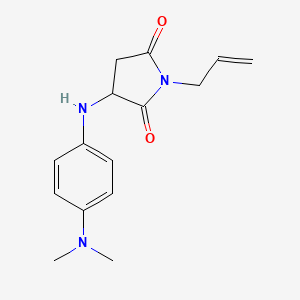

![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3004752.png)

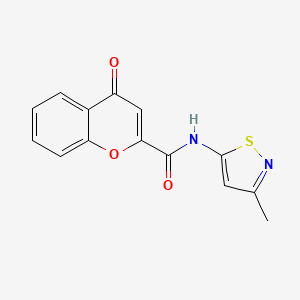

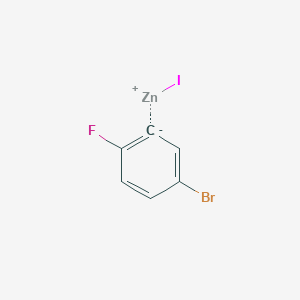

![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)

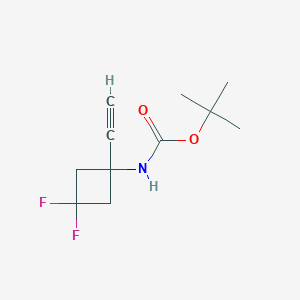

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)

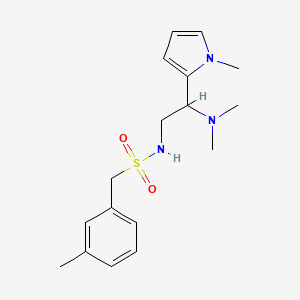

![N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3004766.png)

![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)